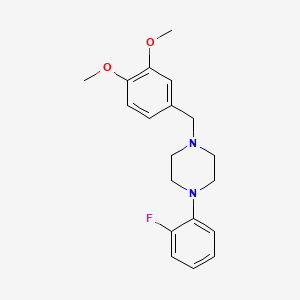![molecular formula C16H23NO2 B5741947 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine, also known as TBPAP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has been studied for its potential applications in various areas of scientific research. One of the main areas of research is in the field of neuroscience, where 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has been shown to enhance memory and cognitive function in animal models. 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
作用機序
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a key role in memory and cognitive function. 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine inhibits the enzyme acetylcholinesterase, which breaks down acetylcholine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects:
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. In addition to increasing acetylcholine levels, 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has also been shown to have antioxidant properties, which may help to protect neurons from damage.
実験室実験の利点と制限
One of the main advantages of using 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine in lab experiments is its ability to enhance memory and cognitive function in animal models. This can be useful in studying the mechanisms of memory and cognitive function, as well as in developing new treatments for cognitive disorders. However, one limitation of using 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine is that it has not yet been studied extensively in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine. One area of research is in developing new treatments for cognitive disorders, such as Alzheimer's disease. Another area of research is in studying the mechanisms of memory and cognitive function, in order to better understand how 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine works and how it can be used to enhance cognitive function. Additionally, further studies are needed to determine the safety and efficacy of 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine in humans, in order to determine its potential as a therapeutic agent.
合成法
The synthesis of 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine involves the reaction of 2-tert-butylphenol with acetyl chloride to form 2-tert-butylphenyl acetate. This intermediate is then reacted with pyrrolidine to produce 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine. The synthesis method has been optimized to produce high yields of 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine.
特性
IUPAC Name |
2-(2-tert-butylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)13-8-4-5-9-14(13)19-12-15(18)17-10-6-7-11-17/h4-5,8-9H,6-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYMBKNSTCYWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5741882.png)
![4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)


![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)
![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)
![benzyl 4-[(diisopropylamino)carbonyl]benzoate](/img/structure/B5741964.png)
